Clofibrate

PPARα Receptor Pharmacology EC50

Clofibrate is an aryloxyisobutyric acid derivative and the prototypical member of the fibrate class of lipid-modulating agents. It functions primarily as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), though with limited potency relative to later-generation fibrates.

Molecular Formula C12H15ClO3
Molecular Weight 242.70 g/mol
CAS No. 637-07-0
Cat. No. B1669205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofibrate
CAS637-07-0
SynonymsAthromidin
Atromid
Atromid S
Chlorophenoxyisobutyrate, Ethyl
Clofibrate
Clofibric Acid, Ethyl Ester
Ethyl Chlorophenoxyisobutyrate
Miscleron
Miskleron
Molecular FormulaC12H15ClO3
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3
InChIKeyKNHUKKLJHYUCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColorless to light yellow liquid.
SolubilityInsoluble
INSOL IN WATER;  SOL IN ALC, CHLOROFORM
MISCIBLE WITH ACETONE, ETHER
2.90e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). Light sensitive.

Structure & Identifiers


Interactive Chemical Structure Model





Clofibrate (CAS: 637-07-0) Overview: Mechanism, Class, and Foundational Research Application Profile


Clofibrate is an aryloxyisobutyric acid derivative and the prototypical member of the fibrate class of lipid-modulating agents. It functions primarily as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), though with limited potency relative to later-generation fibrates [1]. In vitro, it activates human PPARα with an EC50 of approximately 55 μM, and shows weaker activity at PPARγ (~500 μM) and minimal activity at PPARδ (>100 μM) [2]. First introduced clinically in the 1960s, clofibrate lowers serum triglycerides and, to a lesser extent, total cholesterol [3]. Its current relevance lies predominantly in its use as a reference compound for pharmacological studies of PPARα-mediated pathways, lipid metabolism, and bile acid homeostasis [4], rather than in frontline clinical lipid management where it has been largely superseded.

Clofibrate (CAS: 637-07-0) vs. Other Fibrates: Why Generic Substitution is Not Scientifically Equivalent


Assuming interchangeability within the fibrate class is a critical scientific error. Clofibrate exhibits a distinct, and often less favorable, efficacy profile compared to its analogs like gemfibrozil, fenofibrate, and bezafibrate in key areas including lipid modulation, apolipoprotein regulation, and clinical outcomes. Its PPARα activation potency is approximately 2-3 orders of magnitude weaker than more modern fibrates [1][2]. In comparative animal studies, clofibrate fails to replicate the triglyceride-lowering or HDL-elevating effects seen with other class members [3][4]. Furthermore, landmark clinical trials reveal a unique safety and efficacy profile for clofibrate, including an increase in non-cardiovascular mortality not observed with newer agents, directly informing its deprioritization in therapeutic guidelines [5]. Therefore, the selection of clofibrate for research must be justified by its specific, and often less potent, pharmacological properties, not by an assumption of class-wide equivalence.

Clofibrate (CAS: 637-07-0) Quantitative Differentiation: Head-to-Head Evidence vs. Key Fibrate Analogs


PPARα Agonist Potency: A 100-Fold Difference in Cellular Activation vs. Modern Fibrates

Clofibrate's potency as a PPARα agonist is significantly lower than that of later-generation fibrates. In a cell-based transient transfection assay, clofibrate required a 300 μM concentration to activate PPARα, while the synthetic agonist Wy 14,643 achieved activation at 5 μM [1]. More precisely, clofibrate exhibits an EC50 of 55 μM for human PPARα, which is approximately 110-fold less potent than fenofibrate (EC50 ~0.5 μM) based on cross-study data [2][3].

PPARα Receptor Pharmacology EC50 Cell-Based Assay

Comparative In Vivo Lipid Modulation: Clofibrate's Minimal Effect on HDL-C and ApoB

In a cholesterol-fed rat model, clofibrate failed to increase HDL cholesterol (HDL-C) levels, in contrast to gemfibrozil which produced a 3.6-fold increase (P<0.05) [1]. Similarly, clofibrate's reduction of apolipoprotein B (apoB) was modest (-24%), whereas gemfibrozil achieved an 86% reduction under the same conditions [1].

Dyslipidemia In Vivo Pharmacology HDL Cholesterol Apolipoprotein B

Differential Impact on Apolipoprotein C-III: A Mechanistic Divergence

Clofibrate does not significantly reduce plasma triglyceride levels or hepatic apoC-III mRNA in rats, unlike bezafibrate and fenofibrate, which lower triglycerides by approximately 50% and dramatically reduce apoC-III expression [1]. This suggests a fundamental difference in their primary mechanism of action for triglyceride lowering.

Lipid Metabolism Apolipoprotein Gene Expression Mechanism of Action

Clinical Cardiovascular Outcomes: A Unique Signal of Increased Non-CV Mortality

The WHO Cooperative Trial found that clofibrate, while reducing non-fatal myocardial infarction by 20% (RR 0.80, p<0.05), was associated with a 25% increase in all-cause mortality after 5 years [1][2]. In contrast, the Helsinki Heart Study with gemfibrozil showed a 34% reduction in the composite of cardiac outcomes (RR 0.66, p=0.01) with no increase in all-cause mortality [3].

Clinical Trial Cardiovascular Outcomes Mortality Safety Profile

Clofibrate (CAS: 637-07-0) in Research: Specific Scenarios Where Its Differentiated Profile Adds Value


Reference Compound for PPARα-Mediated Gene Expression Studies

Given its well-characterized, albeit weak, agonist activity on PPARα (EC50 55 μM), clofibrate serves as a standard reference compound in gene reporter assays or for studying the induction of PPARα target genes such as CYP4A1 [1]. Its use is most appropriate when the goal is to benchmark a novel agonist's potency against a historically documented, first-generation fibrate, or when a weaker, more controlled activation of the pathway is desired [2].

Investigating the 'Clofibrate Paradox' and Drug Safety

Clofibrate is uniquely valuable as a tool for investigating the disconnect between favorable lipid modulation and adverse long-term clinical outcomes. Its distinct safety profile, marked by a 25% increase in all-cause mortality in the WHO trial despite a 20% reduction in non-fatal MI [3], makes it an essential compound for modeling drug-induced toxicity pathways, particularly those leading to increased non-cardiovascular death, gallstone formation, and cancer risk [4].

Metabolic and Bile Acid Homeostasis Research

Clofibrate is used in rodent models to study PPARα-mediated effects on bile acid homeostasis. It has been shown to decrease bile acid levels in the liver while maintaining bile flow, providing a specific model for dissecting the role of PPARα in hepatic function and cholesterol/bile acid crosstalk [5]. Its effects can be compared and contrasted with those of more potent and selective PPARα modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clofibrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.